1,2,3,4-Tetrahydroisoquinoline-7,8-diamine
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinolines are traditionally prepared using several methods, including the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These reactions typically involve the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for 1,2,3,4-tetrahydroisoquinoline derivatives often involve large-scale cyclization reactions using commercially available starting materials. For example, the decomposition of dibenzylethylenediamine in the presence of hydrobromic acid can yield 1,2,3,4-tetrahydroisoquinoline .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and certain types of infections.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7,8-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the diamine functionality.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A derivative with chlorine substituents that exhibits different biological activities.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives .
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-7,8-diamine (THIQ-diamine) is a derivative of tetrahydroisoquinoline (THIQ), a significant class of compounds known for their diverse biological activities. This article explores the biological activity of THIQ-diamine, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
THIQ and its derivatives have been extensively studied for their pharmacological properties, including:
- Antitumor Activity : Compounds derived from THIQ have demonstrated significant anticancer effects across various cancer cell lines.
- Neuroprotective Effects : THIQ derivatives exhibit neuroprotective properties against neurodegenerative disorders.
- Antimicrobial Properties : Certain THIQ analogs show efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The biological activity of THIQ-diamine is influenced by its structural features. Research indicates that modifications at specific positions on the isoquinoline ring can enhance or diminish biological activity. For instance:
- Substituents at the 4-position : Compounds with halogen or alkyl groups at this position often exhibit improved anticancer activity.
- Amino groups : The presence and positioning of amino groups significantly affect receptor binding and activity.
Anticancer Activity
A study evaluated the anticancer potential of various THIQ derivatives, including THIQ-diamine. The findings revealed that:
- Compound GM-3-18 exhibited significant KRas inhibition with an IC50 value ranging from 0.9 to 10.7 μM against colon cancer cell lines such as HCT116 and SW480 .
- Another compound demonstrated potent cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines with IC50 values of 0.155 µM and 0.170 µM respectively .
Neuroprotective Effects
Research has indicated that THIQ derivatives can act on neurotransmitter receptors, providing neuroprotective effects. For example:
- A study highlighted the ability of certain THIQ compounds to antagonize δ-opioid receptors, which may contribute to their neuroprotective properties .
Antimicrobial Activity
THIQ-based compounds have shown promise as antimicrobial agents:
- A review noted that various THIQ derivatives exerted activity against infective pathogens, suggesting potential applications in treating infections .
Table 1: Anticancer Activity of Selected THIQ-Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
GM-3-18 | HCT116 | 0.9 - 10.7 | KRas Inhibition |
Compound 7e | A549 | 0.155 | CDK2 Inhibition |
Compound 8d | MCF7 | 0.170 | DHFR Inhibition |
Table 2: Neuroprotective Properties of THIQ-Derivatives
Compound | Receptor Target | Effect |
---|---|---|
THIQ-Diamine | δ-opioid receptor | Antagonism |
GM-3-18 | κ-opioid receptor | Selective binding |
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7,8-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBGPIWPXKMEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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